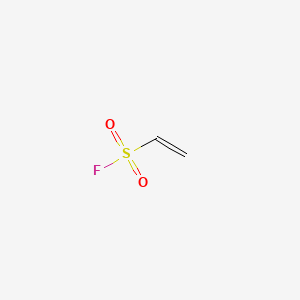

Ethenesulfonyl fluoride

概要

説明

Ethenesulfonyl fluoride is a chemical compound with the molecular formula C2H3FO2S. It is known for its high reactivity and is widely used in various fields such as dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry . This compound is a Michael acceptor, making it highly reactive in sulfur (VI) fluoride exchange (SuFEx) click chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Ethenesulfonyl fluoride can be synthesized through a two-step, on-water procedure. The first step involves the preparation of 2-chloroethanesulfonyl fluoride from 2-chloroethanesulfonyl chloride using an aqueous, nearly saturated potassium bifluoride solution. The second step is the dehydrochlorination of 2-chloroethanesulfonyl fluoride using magnesium oxide as the base in an aqueous suspension . This method allows for the preparation of this compound with a high yield of 98% on a kilogram scale .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Michael Addition Reactions

Ethenesulfonyl fluoride is recognized as one of the strongest Michael acceptors available. Its reactivity has been extensively studied with nucleophiles such as sulfonium and pyridinium ylides. Kinetic studies have shown that ESF exhibits a high electrophilicity parameter, making it particularly effective in reactions with various nucleophiles .

Conjugate Addition of Carboxylic Acids

A significant advancement in the chemistry of this compound is its use in the copper-promoted conjugate addition of carboxylic acids. This reaction allows for the formation of fluorosulfonyl esters under mild conditions. For instance, benzoic acid reacts with ESF in the presence of copper oxide to yield 2-(fluorosulfonyl)ethyl benzoate with varying yields depending on reaction conditions (see Table 1) .

Table 1: Optimization of Reaction Conditions for Carboxylic Acid Addition

| Entry | [Cu] (X equiv) | ESF (Y equiv) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CuO (2.0) | 2.0 | 20 | 20 |

| 2 | CuO (2.0) | 2.0 | 20 | 74 |

| 3 | CuO (2.0) | 2.0 | 20 | 89 |

| 4 | CuO (1.0) | 2.0 | 20 | 91 |

Heck-Matsuda Reaction

This compound can also participate in Heck-Matsuda reactions, which involve β-arylation with arenediazonium salts in the presence of palladium(II) acetate as a catalyst. This method allows for the synthesis of β-arylethenesulfonyl fluorides with yields ranging from 43% to 97%, showcasing ESF's utility as a coupling partner in complex organic syntheses .

SuFEx Click Chemistry

This compound plays a crucial role in sulfur(VI) fluoride exchange (SuFEx) click chemistry, which is characterized by its reliability and efficiency in forming covalent bonds between molecules. ESF serves as a sulfur(VI) hub that facilitates various transformations and has potential applications in drug discovery and materials science .

科学的研究の応用

Chemical Properties and Reactivity

Ethenesulfonyl fluoride is recognized as one of the most effective Michael acceptors due to its strong electrophilicity. The compound can participate in a variety of reactions, including nucleophilic substitutions and cycloadditions, making it a valuable reagent in organic synthesis. Its high reactivity is attributed to the presence of the sulfonyl fluoride group, which enhances its ability to react with various nucleophiles.

Organic Synthesis

This compound serves as a critical building block in the synthesis of various organic compounds. Notable applications include:

- Michael Addition Reactions : ESF is utilized in Michael addition reactions with nucleophiles such as amines and anilines to produce bisalkylsulfonyl fluorides. This reaction pathway is essential for synthesizing polysulfonates used in various industrial applications .

- Palladium-Catalyzed Reactions : The Heck-Matsuda reaction employs ESF to synthesize β-arylethenesulfonyl fluorides from arenediazonium salts, demonstrating its utility in creating complex molecular architectures .

Medicinal Chemistry

This compound derivatives have shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents:

- Fluorosulfonylvinylation : A palladium-catalyzed fluorosulfonylvinylation reaction has been reported, which allows for the incorporation of ESF into drug candidates. This method has been explored for synthesizing compounds with potential therapeutic applications .

- Radiolabeling Applications : ESF has been employed in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The conjugation of [^18F]ESF with amino acid analogs has been studied to enhance radiochemical yields for imaging purposes .

Materials Science

In materials science, ESF plays a role in developing new materials with unique properties:

- SuFEx Chemistry : The sulfur(VI) fluoride exchange (SuFEx) chemistry utilizes ESF to create robust molecular connections. This approach has been applied to design functional materials with tailored properties for applications in nanotechnology and polymer science .

- Photocatalytic Reactions : Recent studies have demonstrated that ESF can be used in photocatalytic processes to facilitate cycloaddition reactions under mild conditions, enhancing its application in sustainable chemistry .

Case Study 1: Development of Radiolabeled Compounds

A study focused on optimizing the synthesis of [^18F]ESF for radiolabeling amino acids showed that varying solvent conditions significantly impacted radiochemical yields. The optimal conditions were identified as using dimethyl sulfoxide (DMSO) at elevated temperatures, leading to yields exceeding 90% . This highlights the importance of reaction conditions in maximizing efficiency.

Case Study 2: SuFEx Click Chemistry

Research on SuFEx click reactions demonstrated that ESF could reliably form covalent bonds under mild conditions, making it suitable for synthesizing complex biomolecules. This study emphasized the utility of ESF in creating diverse chemical libraries for drug discovery .

作用機序

Ethenesulfonyl fluoride exerts its effects primarily through its role as a Michael acceptor. It reacts with nucleophiles, such as amines and thiols, to form stable covalent bonds. This reactivity is harnessed in SuFEx click chemistry, where this compound acts as a sulfur (VI) hub, facilitating the formation of molecular connections with high efficiency and selectivity . The compound’s ability to form stable sulfonyl fluoride linkages makes it valuable in various chemical and biological applications .

類似化合物との比較

Ethanesulfonyl Fluoride: Similar in structure but lacks the double bond present in ethenesulfonyl fluoride.

Phenyl Vinyl Sulfone: Contains a phenyl group instead of a fluorine atom.

Methyl 2,2-Difluoro-2-(Fluorosulfonyl)acetate: Contains additional fluorine atoms and a different functional group.

Uniqueness: this compound is unique due to its high reactivity as a Michael acceptor and its role in SuFEx click chemistry. Its ability to form stable covalent bonds with nucleophiles and its versatility in various chemical reactions make it distinct from other similar compounds .

生物活性

Ethenesulfonyl fluoride (ESF), also known as vinylsulfonyl fluoride, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the biological activity of ESF, focusing on its mechanisms, applications in drug design, and relevant research findings.

This compound is characterized by its electrophilic sulfonyl fluoride group, which allows it to participate in various nucleophilic reactions. The compound has been shown to act as a Michael acceptor, enabling it to form covalent bonds with nucleophiles such as thiols and amines. This property is critical for its role in inhibiting specific biological targets, including enzymes involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that ESF derivatives possess significant anticancer properties. For instance, a study synthesized 82 vinyl sulfonyl fluoride derivatives and evaluated their activity against several cancer cell lines, including A375 (melanoma) and MDA-MB-231 (breast cancer). Notably, compound 57 exhibited high inhibitory activity with IC50 values of 1.58 µM against A375 cells and 3.22 µM against MDA-MB-231 cells, while showing minimal toxicity to normal cells (GES-1 and L-02) with IC50 values exceeding 2.00 mM .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity (Normal Cells) |

|---|---|---|---|

| 57 | A375 | 1.58 | >2000 |

| 57 | MDA-MB-231 | 3.22 | >2000 |

| 1 | MDA-MB-231 | 4.22 | Not reported |

| 14 | MDA-MB-231 | 5.00 | Not reported |

| 70 | SGC-7901 | >10 | Not reported |

Telomerase Inhibition

ESF has also been investigated for its potential as a telomerase inhibitor, which is significant in cancer therapy since telomerase activity is often upregulated in cancer cells. The modified TRAP assay revealed that certain ESF derivatives exhibited potent inhibitory activities against telomerase with IC50 values ranging from 0.71 to 0.97 µM . This inhibition is believed to occur through the interaction of ESF with key residues in the telomerase enzyme, specifically targeting TERT (telomerase reverse transcriptase).

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted on various ESF derivatives to understand their biological activity better. It was found that modifications to the phenyl ring significantly influenced the anticancer efficacy and selectivity towards different cell lines. For example, compounds with electron-withdrawing groups showed enhanced activity against MDA-MB-231 cells compared to those with electron-donating substituents .

Applications in Drug Discovery

The unique electrophilic nature of this compound makes it an attractive scaffold for drug discovery. Its ability to undergo selective reactions allows for the development of novel compounds that can target specific biological pathways involved in disease processes. The SuFEx (sulfur(VI) fluoride exchange) click chemistry approach has been highlighted as a promising method for synthesizing new ESF-based compounds that could lead to innovative therapeutic agents .

特性

IUPAC Name |

ethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPHZHGVWNKAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073226 | |

| Record name | Ethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-25-8 | |

| Record name | Ethenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3AZ38DKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of ethenesulfonyl fluoride?

A1: this compound has the molecular formula C2H3FO2S. Its structure comprises a vinyl group (CH2=CH-) directly attached to a sulfonyl fluoride group (-SO2F).

Q2: What makes this compound a powerful reagent in organic synthesis?

A2: this compound possesses a unique combination of reactivity and stability. The vinyl group acts as a potent Michael acceptor, readily reacting with a wide range of nucleophiles. This allows for the facile installation of the versatile sulfonyl fluoride (SO2F) group onto diverse molecular scaffolds. [, , ]

Q3: What is the significance of the sulfonyl fluoride group introduced by ESF?

A3: The sulfonyl fluoride group exhibits excellent stability under various reaction conditions, yet it can be selectively activated for further transformations. This makes it a valuable functional group in medicinal chemistry, chemical biology, and material science. [, , ]

Q4: Can you elaborate on the concept of this compound as a “SuFExable” linker?

A4: this compound plays a crucial role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It can be used to create “SuFEx-able” surfaces or building blocks that can be further functionalized through highly efficient and reliable SuFEx reactions, enabling the construction of diverse molecular architectures. [, , ]

Q5: Is this compound solely limited to reactions with nitrogen-containing nucleophiles?

A5: No, while reactions with amines are prominent, ESF exhibits broader reactivity. Research has demonstrated its ability to undergo conjugate addition with carboxylic acids in the presence of copper catalysts, expanding its synthetic utility in constructing aliphatic sulfonyl fluorides. []

Q6: How is this compound employed in the synthesis of β-arylethenesulfonyl fluorides?

A6: Several catalytic methods utilize ESF for the synthesis of β-arylethenesulfonyl fluorides. These include:

- Heck-Matsuda Reaction: Palladium(II) acetate catalyzes the coupling of ESF with arenediazonium tetrafluoroborates, providing access to E-isomer sulfonyl analogues of cinnamoyl fluoride. []

- Oxidative Heck Coupling: Palladium-catalyzed reactions using organoboronic acids and oxidants like DDQ or AgNO3 efficiently provide β-arylethenesulfonyl fluorides. []

- Rhodium(III)-Catalyzed Oxidative Coupling: This method utilizes N-methoxybenzamides as coupling partners, offering high E-stereo selectivity and ortho C-H bond activation of phenyl rings. []

Q7: What makes the use of this compound advantageous in these catalytic reactions compared to other reagents?

A7: this compound offers several benefits:

- High Selectivity: Reactions generally proceed with high chemoselectivity and stereoselectivity, minimizing the formation of undesired isomers or byproducts. [, , ]

- Mild Conditions: Many transformations occur under relatively mild reaction conditions, enhancing functional group tolerance and simplifying experimental procedures. [, ]

- Access to Unique Scaffolds: ESF enables the synthesis of valuable building blocks like β-arylethenesulfonyl fluorides, which are difficult to access via traditional methods. These scaffolds are particularly attractive for drug discovery due to their potential as covalent modifiers. [, ]

Q8: Has this compound been used in the development of polymers?

A8: Yes, research has demonstrated the use of ESF in synthesizing polysulfonates. By reacting bisalkylsulfonyl fluorides (derived from ESF and amines) with bisphenol derivatives, polysulfonates with diverse side chain functionalities can be produced rapidly and efficiently. []

Q9: How is this compound being explored for use in medicinal chemistry?

A9: this compound and its derivatives are being investigated for various medicinal applications:

- Telomerase Inhibition: Research has explored ESF derivatives as potential human telomerase inhibitors, showcasing promising anticancer activity in vitro. []

- Drug Modification: The Michael acceptor properties of ESF facilitate the modification of existing drugs, potentially enhancing their pharmacological properties. Examples include modifications of Ibuprofen and Aspirin. []

Q10: Can this compound be used for radiolabeling in Positron Emission Tomography (PET)?

A10: Yes, [18F]this compound ([18F]ESF) has been synthesized and investigated as a prosthetic group for radiolabeling biomolecules. This radiolabeled analog enables the study of biomolecular targets and processes in vivo using PET imaging. [, ]

Q11: What challenges are associated with using [18F]ESF for radiolabeling?

A11: While promising, the use of [18F]ESF presents challenges:

- Stability: The stability of [18F]ESF conjugates can be substrate-dependent and is generally poor in biological matrices like rat serum, potentially limiting its application. []

- Radiochemical Yield: Optimizing the radiochemical yield of [18F]ESF is crucial for its practical implementation. Research has explored microfluidic reactors to achieve acceptable yields under both carrier-added and no-carrier-added conditions. []

Q12: How do structural modifications of ESF derivatives affect their biological activity?

A12: Research on ESF derivatives as telomerase inhibitors highlights the impact of structural modifications:

- Aryl Substituents: Introducing specific aryl substituents at the β-position of ESF significantly influences the potency and selectivity towards cancer cell lines. []

- Chain Length: Varying the chain length between the aromatic ring and the sulfonyl fluoride group also impacts the inhibitory activity against telomerase. []

Q13: What is known about the safety profile of this compound?

A13: While ESF exhibits promising applications, further research is needed to fully understand its safety profile, including potential toxicity and long-term effects.

Q14: Are there any considerations for the environmental impact of this compound?

A14: As with any chemical reagent, minimizing the environmental impact of ESF is crucial. Research into sustainable synthetic methods, waste management strategies, and potential alternatives should be considered. []

Q15: What are the future directions for research on this compound?

A15: Future research on ESF is likely to focus on:

- Expanding SuFEx Applications: Exploring new SuFEx reactions and applications of ESF in diverse fields like polymer chemistry, materials science, and chemical biology. [, ]

- Developing New Synthetic Methodologies: Discovering novel catalytic reactions utilizing ESF for the synthesis of valuable molecules and building blocks. [, , ]

- Optimizing ESF Derivatives for Medicinal Chemistry: Conducting detailed SAR studies and in vivo evaluations to develop ESF-derived compounds for therapeutic applications. [, , ]

- Addressing Safety and Sustainability Concerns: Investigating the toxicological profile of ESF and developing environmentally friendly synthetic methods and waste management strategies. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。